2-{[(E)-(3-bromo-4-hydroxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
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Overview
Description
2-{[(E)-(3-BROMO-4-HYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-ETHANOISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that includes a brominated phenyl group, a hydroxyl group, and an ethanoisoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(3-BROMO-4-HYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-ETHANOISOINDOLE-1,3(2H)-DIONE typically involves a multi-step process:
Formation of the Brominated Phenyl Group: The starting material, 3-bromo-4-hydroxybenzaldehyde, is synthesized through the bromination of 4-hydroxybenzaldehyde using bromine in an appropriate solvent such as acetic acid.
Condensation Reaction: The brominated phenyl group is then subjected to a condensation reaction with an amine derivative to form the Schiff base. This reaction is typically carried out in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions.
Cyclization: The Schiff base undergoes cyclization with a suitable diene or dienophile to form the ethanoisoindole moiety. This step may require the use of a strong acid or base as a catalyst and is often performed under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: The Schiff base can be reduced to form the corresponding amine. Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: The bromine atom in the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide, potassium tert-butoxide, and Grignard reagents are often employed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid, hydrogen peroxide in methanol.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide, Grignard reagents in ether.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(E)-(3-BROMO-4-HYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-ETHANOISOINDOLE-1,3(2H)-DIONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block in organic chemistry.
Material Science: The compound’s unique structure and properties make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 2-{[(E)-(3-BROMO-4-HYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-ETHANOISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis. This modulation can lead to therapeutic effects such as reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(E)-(3-CHLORO-4-HYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-ETHANOISOINDOLE-1,3(2H)-DIONE
- **2-{[(E)-(3-FLUORO-4-HYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-ETHANOISOINDOLE-1,3(2H)-DIONE
- **2-{[(E)-(3-METHOXY-4-HYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-ETHANOISOINDOLE-1,3(2H)-DIONE
Uniqueness
The uniqueness of 2-{[(E)-(3-BROMO-4-HYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-ETHANOISOINDOLE-1,3(2H)-DIONE lies in its brominated phenyl group, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and methoxy analogs. The presence of the bromine atom can influence the compound’s electronic properties, making it a valuable candidate for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C17H15BrN2O3 |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
4-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C17H15BrN2O3/c18-12-7-9(1-6-13(12)21)8-19-20-16(22)14-10-2-3-11(5-4-10)15(14)17(20)23/h1-3,6-8,10-11,14-15,21H,4-5H2/b19-8+ |
InChI Key |
ZSHOUTZNZJEENY-UFWORHAWSA-N |
Isomeric SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)/N=C/C4=CC(=C(C=C4)O)Br |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)N=CC4=CC(=C(C=C4)O)Br |
Origin of Product |
United States |
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